molecular formula C12H13NO B3112017 1-Isopropyl-1H-indole-4-carbaldehyde CAS No. 187401-40-7

1-Isopropyl-1H-indole-4-carbaldehyde

Cat. No.: B3112017
CAS No.: 187401-40-7
M. Wt: 187.24 g/mol
InChI Key: KBPCAUHQODEYJQ-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-indole-4-carbaldehyde (CAS 187401-40-7) is a synthetic intermediate featuring a synthetically versatile 4-formyl group on an N-isopropyl-indole scaffold, a structure recognized as a privileged framework in medicinal chemistry . The indole nucleus is a cornerstone in the development of numerous biologically active molecules and pharmaceuticals, with its derivatives demonstrating a wide range of therapeutic potential . The specific substitution pattern of this compound—an aldehyde at the 4-position and an isopropyl group on the nitrogen—makes it a valuable building block for the exploration of new chemical space in drug discovery . Its primary research value lies in its role as a key precursor in the synthesis of more complex heterocyclic systems. For instance, aldehydes like this one are commonly used in condensation reactions to form Schiff bases and hydrazones, which are themselves investigated for significant antimicrobial, antitubercular, and antimalarial activities . Furthermore, the indole-4-carbaldehyde core is a known reactant in the preparation of molecules with antitumor properties, such as aurora kinase inhibitors . Researchers utilize this compound to develop novel hybrids, particularly by combining the indole scaffold with other azaheterocycles like quinazolinones, a strategy that has shown promise in creating substances with potent activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The N-isopropyl group is a strategic modification often employed to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby optimizing the pharmacokinetic profiles of resulting drug candidates . This product is intended for research applications as a chemical scaffold and synthetic intermediate. It is strictly For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propan-2-ylindole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(2)13-7-6-11-10(8-14)4-3-5-12(11)13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPCAUHQODEYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for 1 Isopropyl 1h Indole 4 Carbaldehyde

Strategic Approaches for N1-Alkylation of Indoles

The introduction of an isopropyl group at the N1 position of the indole (B1671886) scaffold is a common transformation. The reduced nucleophilicity of the indole nitrogen compared to the C3 position requires specific reaction conditions to ensure selective N-alkylation over C-alkylation. nih.gov

A foundational method for N-alkylation involves the deprotonation of the indole N-H with a suitable base, generating an indolide anion, which then acts as a nucleophile. This anion subsequently reacts with an isopropylating agent, such as 2-bromopropane (B125204) or 2-iodopropane (B156323), in a standard SN2 reaction. The choice of base and solvent is critical to modulate reactivity and selectivity.

Common Bases and Reagents in Nucleophilic N-Alkylation:

Base Isopropylating Reagent Typical Solvent Description
Sodium hydride (NaH) 2-bromopropane, 2-iodopropane DMF, THF A strong, non-nucleophilic base that irreversibly deprotonates the indole, driving the reaction to completion.
Potassium carbonate (K₂CO₃) 2-bromopropane, 2-iodopropane Acetone, Acetonitrile (B52724) A milder base, often suitable for indoles with sensitive functional groups. The reaction is typically slower.

This approach is highly effective for the synthesis of 1-isopropyl-1H-indole from indole or for the N-alkylation of an existing indole-4-carbaldehyde, provided the aldehyde can withstand the basic conditions.

Modern synthetic chemistry has produced catalytic methods for N-alkylation that offer improved atom economy and milder reaction conditions, often using alcohols as alkylating agents. researchgate.net These "borrowing hydrogen" or "hydrogen autotransfer" methodologies involve the temporary oxidation of the alcohol to a ketone, which then forms an iminium intermediate with the indole, followed by reduction.

Various transition metal complexes have been shown to effectively catalyze this transformation. Ruthenium, iridium, and iron-based catalysts are prominent in this field. researchgate.netorganic-chemistry.orgresearchgate.net For instance, the Shvo catalyst (a ruthenium complex) in the presence of an acid co-catalyst can facilitate the N-alkylation of indoles with alcohols, producing only water as a byproduct. researchgate.net

Examples of Catalytic N-Alkylation Systems:

Catalyst System Alkylating Agent Conditions Reference
Iridium Complex Isopropanol Water, Air organic-chemistry.org
Iron Complex / Me₃NO Isopropanol TFE, 110 °C researchgate.net
Ruthenium (Shvo) / p-TSA Isopropanol Toluene, Reflux researchgate.net

These catalytic methods represent a greener alternative to traditional SN2 reactions, avoiding the use of stoichiometric bases and alkyl halides.

Directed Formylation Strategies for the Indole C4 Position

Introducing a formyl group at the C4 position of the indole ring is a significant synthetic challenge. researchgate.net The inherent electronic properties of the indole system favor electrophilic substitution at the C3 position of the pyrrole (B145914) ring. researchgate.net Therefore, C4-formylation requires strategies that can override this natural reactivity.

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds, including indoles. numberanalytics.comnih.gov The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). numberanalytics.com

For unsubstituted or N-alkylated indoles, the Vilsmeier-Haack reaction overwhelmingly yields the indole-3-carbaldehyde. Achieving C4-formylation requires specific substrate control. If the C3 position is blocked by a substituent, the formylation may be directed to other positions, but C4 is not typically favored without additional directing influences. Regioselectivity can sometimes be guided by bulky substituents at the N1 or C2 positions, but this is not a general or high-yielding strategy for C4 functionalization. Therefore, direct Vilsmeier-Haack formylation of 1-isopropyl-1H-indole is not a viable route to the target compound.

Overcoming the regioselectivity challenge for C4 functionalization has been a focus of modern synthetic methods. researchgate.net A powerful strategy involves the use of a directing group (DG) attached to the indole, typically at the N1 or C3 position. nih.govnih.gov This group coordinates to a transition metal catalyst (e.g., palladium, rhodium), which then selectively activates a C-H bond at a specific position via cyclometalation.

For C4-functionalization, a directing group at the C3 position has proven effective. nih.govnih.gov The process involves:

Installation of a removable directing group (e.g., pivaloyl) at the C3 position of the N-isopropyl indole.

Directed C-H activation at the C4 position using a suitable transition metal catalyst.

Introduction of the formyl group or a synthon.

Removal of the directing group.

A more practical and common approach to obtaining C4-formylated indoles is through the transformation of other functional groups already situated at the C4 position. This strategy circumvents the difficulties of direct C4-H formylation. The synthesis would begin with a commercially available or readily synthesized C4-substituted indole, followed by N-isopropylation, and finally, conversion of the C4-substituent to a carbaldehyde.

Oxidation of Alcohols: The oxidation of a 4-hydroxymethyl group is a highly reliable method. For example, (1-isopropyl-1H-indol-4-yl)methanol can be oxidized to 1-isopropyl-1H-indole-4-carbaldehyde using a variety of mild oxidizing agents to avoid over-oxidation or degradation of the indole ring. One documented method for the parent indole involves using tetrapropylammonium (B79313) perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as a co-oxidant. chemicalbook.com

Reduction of Carboxylic Acid Derivatives: The reduction of an indole-4-carboxylic acid or its derivatives (e.g., esters, acid chlorides) offers another robust route. Direct reduction of a carboxylic acid to an aldehyde is challenging, but a two-step process is effective:

Activate the carboxylic acid, for instance, by converting it to an acid chloride, a Weinreb amide, or an N-acylbenzotriazole.

Reduce the activated derivative using a controlled reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) or diisobutylaluminium hydride (DIBAL-H) at low temperatures.

This indirect approach, particularly the oxidation of the corresponding alcohol, represents one of the most feasible and high-yielding pathways to synthesize this compound.

Summary of Indirect Formylation Methods:

C4 Precursor Transformation Key Reagents
(1-isopropyl-1H-indol-4-yl)methanol Oxidation TPAP/NMO, MnO₂, Dess-Martin periodinane
1-isopropyl-1H-indole-4-carboxylic acid Activation then Reduction 1. SOCl₂ or (COCl)₂ 2. LiAl(OtBu)₃H

Photocatalytic and Electrocatalytic Formylation Approaches

Modern synthetic chemistry has increasingly embraced photocatalytic and electrocatalytic methods as environmentally sustainable alternatives to traditional synthesis. mdpi.comepfl.ch These techniques operate under mild conditions and can enable unique chemical transformations by generating highly reactive radical intermediates. mdpi.com

Visible-light photoredox catalysis, for instance, utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to activate substrates. tuwien.at This has been applied to the C–H functionalization of various heterocycles. epfl.chspringerprofessional.de For example, photocatalytic methods have been developed for generating acyl radicals from aldehydes, which can then undergo addition to N-heteroaromatics in Minisci-type reactions. chemrxiv.org Similarly, electrosynthesis offers a reagent-free method to generate radical ions and other reactive species, enabling challenging C-H functionalization reactions on aromatic compounds. nih.govresearchgate.netnih.gov

While these strategies have shown promise for the functionalization of arenes and some heterocycles, their specific application to achieve C4-formylation of an N-alkylated indole like 1-isopropyl-1H-indole is not yet extensively documented in the literature. The inherent reactivity of the indole ring, particularly at the C3 and C2 positions, presents a significant regioselectivity challenge for radical-based formylation methods. Future research may focus on developing directing-group strategies compatible with photocatalytic or electrocatalytic conditions to steer the formyl group selectively to the C4 position.

Convergent and Linear Synthetic Route Design

The construction of this compound can be envisioned through both linear and convergent synthetic plans, which strategically sequence the key bond-forming steps: N1-isopropylation and C4-formylation.

A linear synthetic approach involves the sequential modification of the indole scaffold. Two primary sequences can be considered for this route:

C4-Formylation followed by N1-Alkylation: This is arguably the more direct and common-sense approach. The synthesis begins with the commercially available or synthetically prepared indole-4-carbaldehyde. chemimpex.comchemicalbook.comcymitquimica.com This intermediate can then be subjected to N-alkylation. The alkylation of the indole nitrogen is a well-established transformation, typically achieved by treating the indole with an isopropyl halide (e.g., 2-iodopropane or 2-bromopropane) in the presence of a base. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN). The base deprotonates the indole N-H, generating a nucleophilic indolide anion that subsequently displaces the halide to form the N-isopropyl product.

N1-Alkylation followed by C4-Formylation: This alternative sequence begins with the N-isopropylation of indole to form 1-isopropyl-1H-indole. The subsequent C4-formylation of this substrate is a significant challenge. Direct electrophilic formylation methods, such as the Vilsmeier-Haack reaction (using POCl₃/DMF), overwhelmingly favor substitution at the electron-rich C3 position. ijpcbs.comwikipedia.orgorganic-chemistry.org Achieving formylation at the C4 position requires overcoming this inherent reactivity, a challenge addressed through chemo- and regioselective strategies.

Achieving functionalization at the C4 position of the indole benzene (B151609) ring, especially when the C2 and C3 positions are unsubstituted, requires specialized strategies to override the natural electronic preferences of the heterocycle. bohrium.com The most powerful and widely adopted method involves the use of a directing group (DG). researchgate.netnih.gov

In this multi-step approach, a coordinating group is first installed at a position such as C3 or N1. This directing group serves to chelate to a transition-metal catalyst, positioning it in close proximity to the C4-H bond and enabling its selective activation. nih.gov Weakly coordinating carbonyl-containing groups (e.g., acetyl, pivaloyl, or trifluoroacetyl) placed at the C3 position have proven highly effective. rsc.orgrsc.orgresearchgate.net

The general sequence is as follows:

Installation of Directing Group: A removable directing group, such as a pivaloyl group, is attached to the C3 position of 1-isopropyl-1H-indole.

Directed C4-H Functionalization: A transition-metal-catalyzed reaction (e.g., using Rh(III), Pd(II), or Ir(III)) is performed. rsc.orgrsc.org While direct C4-formylation via this method is still a developing area, analogous C4-alkylation, arylation, and alkenylation reactions are well-documented. bohrium.comresearchgate.netnih.gov A formyl group could potentially be introduced by using a suitable formylating agent in a related catalytic system or by converting a C4-functionalized intermediate (e.g., oxidation of a C4-alkenyl group).

Removal of Directing Group: The directing group is subsequently cleaved to yield the final C4-functionalized product.

This strategy, while adding steps to the synthesis, provides a reliable and often high-yielding route to otherwise inaccessible C4-substituted indole isomers.

Table 1: Directing Groups Used in C4-H Functionalization of Indoles

Directing Group (Position)Catalyst System (Typical)Type of C4-FunctionalizationReference
Pivaloyl (C3)Pd(OAc)₂ / Cu(OAc)₂Arylation researchgate.net
Trifluoroacetyl (C3)[CpRhCl₂]₂Alkenylation / Annulation nih.govrsc.org
Carbonyl (Aldehyde/Ketone) (C3)CpRh(MeCN)₃₂Alkylation with Allylic Alcohols rsc.org
N-P(O)tBu₂ (N1)Pd(OAc)₂Arylation (at C7), but C3-DG needed for C4/C5 nih.gov
Transient DG (Alanine)Pd(OAc)₂Alkynylation nih.gov

Optimization of Reaction Conditions and Yield Enhancement

The successful synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and ensure high regioselectivity.

The choice of solvent, reaction temperature, and the molar ratios of reagents are critical factors that must be fine-tuned for each synthetic step.

Solvent Effects: The solvent can significantly influence reaction rates and, in some cases, regioselectivity. In transition-metal-catalyzed C-H activation, solvent choice affects the solubility of the catalyst and substrate, as well as the stability of catalytic intermediates. For instance, polar aprotic solvents like 1,4-dioxane (B91453) or hexafluoroisopropanol (HFIP) are often employed. researchgate.net In N-alkylation reactions, polar aprotic solvents such as DMF or acetonitrile are standard as they effectively solvate the cation of the base while leaving the nucleophilic anion reactive. mdpi.com

Temperature Control: Temperature plays a crucial role in overcoming the activation energy for C-H bond cleavage. However, excessively high temperatures can lead to catalyst decomposition or the formation of undesired byproducts. For directed C-H functionalization, temperatures often range from ambient to over 100 °C, depending on the reactivity of the substrate and the catalyst's thermal stability. rsc.org N-alkylation reactions are also temperature-dependent, with elevated temperatures (e.g., 60-80 °C) often used to accelerate the reaction rate.

Reagent Stoichiometry: The precise ratio of substrate, catalyst, directing group (if used), and coupling partner is vital. In catalytic reactions, minimizing the amount of the expensive transition metal is a key goal. The stoichiometry of oxidants or other additives must also be carefully controlled to ensure efficient catalyst turnover and prevent side reactions. For the N-alkylation step, a slight excess of the isopropylating agent and base is typically used to drive the reaction to completion.

For regioselective synthesis involving C-H activation, the catalyst is the most important component. The choice of metal, its oxidation state, and the coordinating ligands are all determinative of the reaction's outcome.

Catalyst Selection: Different transition metals are suited for different transformations. Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are frequently used for C-H alkylation and alkenylation reactions. rsc.orgrsc.orgresearchgate.netnih.gov Palladium(II) catalysts, like Pd(OAc)₂, are the workhorses for C-H arylation and alkynylation. rsc.orgnih.gov The ligands attached to the metal center are also critical, as they modulate the catalyst's steric and electronic properties, thereby influencing its reactivity and selectivity. chemrxiv.org

Loading Optimization: Catalyst loading is optimized to find a balance between reaction efficiency, time, and cost. Typical loadings for transition-metal catalysts in C-H functionalization reactions range from 1 to 10 mol%. Lowering the catalyst loading is economically and environmentally beneficial, but may require longer reaction times or higher temperatures. Optimization studies systematically vary the catalyst loading to identify the minimum amount required to achieve a high yield in a practical timeframe.

Table 2: Catalyst Systems for C4-Selective C-H Functionalization of Indoles

Catalyst PrecursorLigand/AdditiveFunctionalizationSubstrate RequirementTypical LoadingReference
[CpRhCl₂]₂AgSbF₆, AcOHAlkylation with NitroalkenesC3-Carbonyl DG5 mol% Rh nih.gov
CpRh(MeCN)₃₂-Alkylation with Allylic AlcoholsC3-Carbonyl DG5 mol% Rh rsc.org
Pd(OAc)₂Ag₂O, PPh₃Arylation with Aryl IodidesC3-Pivaloyl DG10 mol% Pd researchgate.net
Pd(OAc)₂Alanine, Ag₂CO₃AlkynylationIndole-3-carbaldehyde10 mol% Pd nih.govresearchgate.net
[Ru(p-cymene)Cl₂]₂K₂CO₃AlkenylationC3-Carbonyl DG5 mol% Ru nih.gov

Purification and Isolation Techniques for Synthetic Products

Following the chemical synthesis of this compound, the crude product is typically a mixture containing the desired compound, unreacted starting materials, reagents, and by-products. Therefore, robust purification strategies are necessary to isolate the final product in a pure form. The selection of an appropriate purification technique is guided by the scale of the synthesis, the nature of the impurities, and the desired final purity.

Chromatographic methods are powerful tools for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, column chromatography is a commonly referenced technique for purification.

Column Chromatography:

This technique utilizes a solid stationary phase, typically silica (B1680970) gel, packed into a column. A solvent system, the mobile phase, is chosen to elute the components of the mixture at different rates. For the purification of this compound, a typical approach involves the use of a non-polar stationary phase like silica gel. The mobile phase is often a gradient system of hexane (B92381) and ethyl acetate. The separation is based on the polarity of the compounds; less polar compounds travel faster down the column with the less polar solvent mixture, while more polar compounds are retained longer.

The selection of the solvent system is crucial for effective separation and is often determined empirically using thin-layer chromatography (TLC) to identify a solvent ratio that provides good separation between the desired product and impurities.

Table 1: Illustrative Column Chromatography Parameters for Purification of this compound

ParameterDescription
Stationary Phase Silica gel (60-120 mesh or 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate gradient
Elution Gradient Starting with a low polarity mixture (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increasing the polarity.
Monitoring Thin-Layer Chromatography (TLC) with UV visualization
Fraction Collection Fractions are collected and analyzed by TLC to pool those containing the pure product.
Post-Chromatography Evaporation of solvent from the pooled fractions under reduced pressure to yield the purified compound.

High-Performance Liquid Chromatography (HPLC):

For achieving very high purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) can be employed. This technique uses a high-pressure pump to pass the solvent through a column packed with smaller particles, leading to higher resolution and faster separation times compared to conventional column chromatography. Both normal-phase and reverse-phase HPLC can be utilized, depending on the properties of the compound and impurities. In reverse-phase HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., acetonitrile/water or methanol/water mixtures).

Crystallization is a powerful purification technique for solid compounds, based on the principle that the solubility of a compound in a solvent is dependent on temperature. Recrystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize out, leaving the impurities dissolved in the mother liquor.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be highly soluble or insoluble at all temperatures. For indole derivatives, which are often crystalline solids, recrystallization can be a highly effective final purification step.

For compounds structurally similar to this compound, such as other N-alkylated indole-carbaldehydes, common recrystallization solvents include ethanol (B145695) or mixtures of ethanol and water. The slow evaporation of a dilute solution of the compound in a suitable solvent, such as chloroform, at room temperature can also be used to obtain high-quality crystals.

Table 2: General Recrystallization Procedure for Indole-Carbaldehyde Derivatives

StepProcedure
1. Solvent Selection Identify a suitable solvent or solvent pair (e.g., ethanol, ethanol/water, chloroform) where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
2. Dissolution Dissolve the crude this compound in a minimal amount of the hot solvent to form a saturated solution.
3. Hot Filtration (Optional) If insoluble impurities are present, the hot solution is filtered to remove them.
4. Cooling and Crystallization The hot, saturated solution is allowed to cool slowly to room temperature, and then possibly in an ice bath, to induce crystallization of the pure compound.
5. Isolation of Crystals The crystals are collected by filtration (e.g., using a Büchner funnel).
6. Washing The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor.
7. Drying The purified crystals are dried, often under vacuum, to remove any residual solvent.

The effectiveness of both chromatographic and crystallization methods is typically assessed by analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination to confirm the purity of the isolated this compound.

Iii. Chemical Reactivity and Mechanistic Investigations of 1 Isopropyl 1h Indole 4 Carbaldehyde

Reactivity Profile of the Aldehyde Functionality

The aldehyde group at the C4 position of the indole (B1671886) ring is a key site for a variety of chemical transformations. Its reactivity is centered around the electrophilic nature of the carbonyl carbon.

The carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles. This fundamental reaction can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions. Common nucleophiles that can add to the aldehyde include organometallic reagents (like Grignard reagents or organolithium compounds) to form secondary alcohols, and cyanide ions (in the cyanohydrin reaction) to produce cyanohydrins.

Table 1: Illustrative Nucleophilic Addition Reactions

Nucleophile (Nu⁻) Reagent Example Product Type
Hydride (H⁻) Sodium borohydride (B1222165) (NaBH₄) Primary Alcohol
Alkyl/Aryl (R⁻) Phenylmagnesium bromide (PhMgBr) Secondary Alcohol

The aldehyde functionality readily participates in condensation reactions, where the initial nucleophilic addition is followed by the elimination of a small molecule, typically water.

Schiff Base Formation: Reaction with primary amines yields imines, commonly known as Schiff bases. nih.govijacskros.comajchem-b.comdergipark.org.trresearchgate.net This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate which then dehydrates. ijacskros.com

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or its esters. numberanalytics.comresearchgate.netamazonaws.com The reaction is usually base-catalyzed and results in the formation of a new carbon-carbon double bond. numberanalytics.com

Table 2: Examples of Condensation Reactions

Reaction Type Reactant Catalyst Product Type
Schiff Base Formation Aniline Acetic acid N-benzylideneaniline derivative

The aldehyde group can be selectively transformed into either an alcohol or a carboxylic acid without affecting the indole nucleus under appropriate conditions.

Reduction: Selective reduction of the aldehyde to the corresponding primary alcohol, (1-isopropyl-1H-indol-4-yl)methanol, can be achieved using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also effect this transformation.

Oxidation: The aldehyde can be oxidized to 1-isopropyl-1H-indole-4-carboxylic acid using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O) in the Tollens' test.

Table 3: Selective Oxidation and Reduction

Transformation Reagent Product
Reduction Sodium borohydride (NaBH₄) (1-isopropyl-1H-indol-4-yl)methanol

Electrophilic and Nucleophilic Reactivity of the Indole Nucleus

The indole ring is an electron-rich aromatic system and is highly reactive towards electrophiles. The presence of the N-isopropyl group and the aldehyde substituent influences the regioselectivity of these reactions.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of the indole nucleus. wikipedia.orgpearson.comdalalinstitute.commasterorganicchemistry.com The indole ring is significantly more reactive than benzene (B151609) towards electrophiles. Substitution typically occurs at the C3 position of the pyrrole (B145914) ring, as this leads to a more stable cationic intermediate (arenium ion) where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. pearson.comic.ac.uk

However, in 1-Isopropyl-1H-indole-4-carbaldehyde, the C4 position is already substituted. The N-isopropyl group is an activating, ortho-, para-directing group for the pyrrole ring, further enhancing the reactivity at C3 and C5. The formyl group at C4 is a deactivating, meta-directing group for the benzene ring. Therefore, electrophilic attack is most likely to occur at the C3 position of the pyrrole ring, and to a lesser extent at the C5 or C7 positions of the benzene ring. The precise outcome would depend on the nature of the electrophile and the reaction conditions. For instance, nitration would be expected to yield primarily the 3-nitro derivative. sciepub.comnih.govfrontiersin.orgscispace.comresearchgate.net Halogenation would also be expected to favor the C3 position.

Table 4: Predicted Regioselectivity of EAS on this compound

Position Activating/Deactivating Influence Predicted Reactivity
C2 Less favored due to disruption of aromaticity in the intermediate Low
C3 Highly activated by the nitrogen atom High (Most likely site of attack)
C5 Ortho to the activating N-isopropyl group Moderate
C6 Meta to the deactivating formyl group Low

To functionalize the indole nucleus at specific positions via cross-coupling reactions, a halogenated derivative of this compound would typically be required as a starting material. Palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are powerful tools for forming carbon-carbon bonds. wikipedia.orgnih.govorganic-chemistry.orgnih.govwikipedia.orglibretexts.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.orgresearchgate.netnih.govyoutube.com

For example, a bromo-substituted this compound could undergo a Suzuki coupling with an arylboronic acid to introduce a new aryl group. nih.govwikipedia.orgorganic-chemistry.orglibretexts.org A Heck reaction with an alkene could be used to install a vinyl group, organic-chemistry.orgnih.govresearchgate.net and a Sonogashira coupling with a terminal alkyne would result in the formation of an alkynyl-substituted indole. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govyoutube.com The reactivity of the halide (I > Br > Cl) would influence the reaction conditions required. wikipedia.org

Table 5: Potential Metal-Catalyzed Cross-Coupling Reactions of a Halo-1-Isopropyl-1H-indole-4-carbaldehyde

Reaction Coupling Partner Catalyst System (Typical) Product Type
Suzuki Coupling Arylboronic acid Pd(PPh₃)₄ / Base Aryl-substituted indole
Heck Reaction Alkene Pd(OAc)₂ / PPh₃ / Base Alkenyl-substituted indole

Intramolecular Cyclization Reactions (e.g., Friedel-Crafts Acylation)

There is no specific data available in peer-reviewed literature concerning the intramolecular Friedel-Crafts acylation or other intramolecular cyclization reactions originating from this compound. While intramolecular Friedel-Crafts reactions are a common strategy for building polycyclic indole structures, the specific substrates, reaction conditions, and resulting products for this compound have not been documented.

Formation of Complex Polycyclic and Heterocyclic Structures

Multicomponent Reactions Incorporating the Indole-4-carbaldehyde Moiety

An extensive search did not yield any studies on multicomponent reactions (MCRs) that specifically utilize this compound as a starting material. The indole nucleus is a frequent participant in MCRs to generate molecular diversity, but the role and reactivity of this particular aldehyde in such reactions remain uninvestigated in the available literature.

Synthesis of Fused Indole-Quinoline or β-Carboline Derivatives

The synthesis of therapeutically important scaffolds like indole-quinolines and β-carbolines often involves indole aldehydes. However, no specific synthetic routes starting from this compound to produce these fused derivatives have been reported. Research on related compounds, such as other indole-carbaldehyde isomers, exists but cannot be accurately attributed to the title compound.

Reaction Mechanism Elucidation and Kinetic Studies

Proposed Reaction Pathways and Intermediates

Without experimental or computational studies on the reactivity of this compound, any description of reaction pathways or potential intermediates would be purely hypothetical. The scientific literature lacks any mechanistic elucidation for reactions involving this compound.

Kinetic and Thermodynamic Analysis of Key Transformations

No kinetic or thermodynamic data for any chemical transformation involving this compound has been published. Such analyses are fundamental to understanding reaction feasibility and mechanism but have not been performed or reported for this specific molecule.

Iv. Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 1-Isopropyl-1H-indole-4-carbaldehyde (C₁₂H₁₃NO), ¹H NMR and ¹³C NMR provide information about the hydrogen and carbon frameworks, respectively.

¹H NMR and ¹³C NMR for Proton and Carbon Environments

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aldehyde proton (-CHO) is anticipated to appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.8–10.2 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the aromatic indole (B1671886) ring would appear in the aromatic region (approximately δ 7.0-8.0 ppm), with their specific shifts and coupling patterns determined by their position relative to the electron-withdrawing aldehyde group and the electron-donating nitrogen atom. The isopropyl group attached to the nitrogen would exhibit a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons, a characteristic pattern for this functional group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The most downfield signal would correspond to the carbonyl carbon of the aldehyde group, expected around δ 185-195 ppm. The aromatic carbons of the indole ring would resonate in the δ 110–140 ppm region. The methine (CH) and methyl (CH₃) carbons of the isopropyl group would appear in the aliphatic region of the spectrum, typically upfield.

Predicted ¹H and ¹³C NMR Data The following data are predicted and not from experimental observation.

Predicted ¹H NMR Data (in CDCl₃)
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-C=O 9.9 - 10.1 s (singlet) -
H-5 7.8 - 7.9 d (doublet) ~7.5 - 8.0
H-7 7.6 - 7.7 d (doublet) ~8.0 - 8.5
H-2 7.4 - 7.5 d (doublet) ~3.0 - 3.5
H-6 7.2 - 7.3 t (triplet) ~7.5 - 8.0
H-3 6.8 - 6.9 d (doublet) ~3.0 - 3.5
N-CH(CH₃)₂ 4.8 - 5.0 sept (septet) ~6.5 - 7.0

Predicted ¹³C NMR Data (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O 190 - 193
C-7a 138 - 140
C-3a 130 - 132
C-4 128 - 130
C-2 126 - 128
C-5 123 - 125
C-6 121 - 123
C-7 118 - 120
C-3 104 - 106
N-CH(CH₃)₂ 48 - 50

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments made in 1D NMR and to elucidate the complete molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between adjacent aromatic protons (H-5, H-6, and H-7) and between the protons of the pyrrole (B145914) ring (H-2 and H-3). A clear correlation between the isopropyl methine proton and the methyl protons would also be observed.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹J-coupling). This would definitively link each proton signal (except the aldehyde proton, which has no attached proton) to its corresponding carbon signal, such as connecting the isopropyl CH proton signal to the N-CH carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This would be particularly useful to confirm the regiochemistry. For example, a spatial correlation (NOE) between the isopropyl methine proton and the H-7 proton would provide strong evidence for the N-1 substitution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the aldehyde. Another key feature would be the C-H stretching vibrations of the aromatic ring and the aliphatic isopropyl group.

Predicted IR Absorption Bands The following data are predicted and not from experimental observation.

Functional Group Predicted Absorption Range (cm⁻¹) Description of Band
Aromatic C-H Stretch 3100 - 3000 Medium to weak, sharp
Aldehyde C-H Stretch 2850 - 2820 and 2750 - 2720 Two weak bands (Fermi doublet)
Aliphatic C-H Stretch 2980 - 2950 Strong, sharp (from isopropyl group)
Aldehyde C=O Stretch 1700 - 1680 Strong, sharp
Aromatic C=C Stretch 1600 - 1450 Medium to weak, multiple bands

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound, with the molecular formula C₁₂H₁₃NO, the expected exact mass can be calculated.

Predicted HRMS Data The following data are predicted and not from experimental observation.

Ion Calculated Exact Mass (m/z)
[M]⁺ 187.09971
[M+H]⁺ 188.10752

Elucidation of Fragmentation Pathways

In electron ionization mass spectrometry (EI-MS), the molecular ion ([M]⁺) often undergoes fragmentation. The analysis of these fragments provides valuable structural information. For this compound, key fragmentation pathways would likely involve the loss of groups attached to the stable indole core.

A primary fragmentation would be the loss of a hydrogen radical from the aldehyde group to form a stable acylium ion ([M-1]⁺). Another common fragmentation for aldehydes is the loss of the entire formyl radical (•CHO), resulting in an [M-29]⁺ peak. Fragmentation of the N-isopropyl group is also highly probable. This could occur through the loss of a methyl radical (•CH₃) to give an [M-15]⁺ ion, or through the loss of a propene molecule via a McLafferty-type rearrangement if sterically feasible, though direct loss of the isopropyl group as a radical or cation is more likely.

Predicted Key Mass Fragments (EI-MS) The following data are predicted and not from experimental observation.

m/z Proposed Fragment Identity Description
187 [C₁₂H₁₃NO]⁺ Molecular Ion (M⁺)
172 [M - CH₃]⁺ Loss of a methyl radical from the isopropyl group
158 [M - CHO]⁺ Loss of the formyl radical
144 [M - C₃H₇]⁺ or [M - C₃H₆ - H]⁺ Loss of the isopropyl group

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

No experimental or theoretical UV-Vis spectroscopic data for this compound, including details on its absorption maxima (λmax), molar absorptivity (ε), or specific electronic transitions (e.g., π → π* or n → π*), were found in the searched resources. This information is crucial for understanding the electronic structure and the extent of conjugation within the molecule.

X-ray Crystallography for Solid-State Structural Elucidation

A crystallographic information file (CIF) or any published X-ray diffraction data for this compound is not available in the public domain. Consequently, a detailed analysis of its solid-state structure is not possible. This includes the determination of precise bond lengths, bond angles, and torsional angles, as well as an analysis of the molecule's conformation, planarity, and any intermolecular interactions such as hydrogen bonding or π-π stacking.

While research exists for structurally related indole derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from those compounds as substitutes. The absence of specific data for the target compound means that the requested detailed analysis and data tables for sections 4.4 and 4.5 cannot be provided.

V. Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of organic compounds. For "1-Isopropyl-1H-indole-4-carbaldehyde," geometry optimization would be performed, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), to find the most stable three-dimensional conformation of the molecule. researchgate.net This process minimizes the energy of the structure, yielding key parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound using DFT/B3LYP

ParameterBond/AnglePredicted Value
Bond LengthC=O (aldehyde)~1.22 Å
C-N (indole ring)~1.38 Å
C-C (aldehyde to ring)~1.48 Å
Bond AngleC-C-O (aldehyde)~124°
C-N-C (indole ring)~108°
Dihedral AngleRing-C-C=O~180° (planar)

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net For indole (B1671886) derivatives, the HOMO is typically distributed over the indole ring, indicating its electron-rich, aromatic character, while the LUMO is often localized on regions that can accept electrons, such as the carbaldehyde group.

Table 2: Predicted FMO Properties of this compound

PropertyPredicted Value (eV)
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap (ΔE)4.4 eV

DFT calculations are also employed to predict spectroscopic data, which can be compared with experimental results for structure validation. Vibrational frequencies corresponding to FT-IR and Raman spectra can be calculated. These theoretical wavenumbers are often scaled by a specific factor to correct for anharmonicity and limitations of the computational method, leading to better agreement with experimental spectra. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption peaks observed in UV-Visible spectroscopy. researchgate.net This analysis helps in understanding the electronic structure and the nature of the orbitals involved in the absorption of light.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a valuable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing stationary points, including minima (reactants, intermediates, products) and first-order saddle points (transition states).

For "this compound," theoretical methods could be used to study reactions such as nucleophilic addition to the carbonyl group. Calculations would determine the structure and energy of the transition state, providing the activation energy barrier for the reaction. Techniques like Intrinsic Reaction Coordinate (IRC) analysis can then be performed to confirm that the identified transition state correctly connects the reactants with the products, providing a complete picture of the reaction pathway. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used in drug discovery to predict how a molecule interacts with a biological target, such as a protein or enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov The process involves sampling numerous possible conformations of the ligand within the receptor's active site and scoring them based on binding affinity, typically expressed in kcal/mol. researchgate.net For "this compound," docking studies could be performed against relevant cancer targets or enzymes to predict its potential biological activity and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com

Following docking, Molecular Dynamics (MD) simulations can be used to assess the stability of the ligand-receptor complex over time in a simulated physiological environment. mdpi.com MD simulations provide a dynamic view of the binding, allowing researchers to observe how the ligand and protein atoms move and interact, confirming the stability of the binding pose predicted by docking.

Table 3: Hypothetical Molecular Docking Results for this compound

Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues
Casein Kinase II (CK2)-7.5Val116, Ile174
Lanosterol 14α-demethylase-8.2Tyr132, His377
MurC ligase-6.9Arg373, Ser151

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov To develop a QSAR model for derivatives of "this compound," a library of related compounds would first need to be synthesized and their biological activities experimentally determined.

Next, various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) are calculated for each compound. Statistical methods are then used to build a model that relates these descriptors to the observed activity. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective molecules and prioritizing synthetic efforts. researchgate.net

Vi. Role As a Synthetic Precursor in Complex Molecule Synthesis

Construction of Biologically Relevant Heterocyclic Scaffolds

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, and the derivatization of 1-isopropyl-1H-indole-4-carbaldehyde provides a pathway to novel heterocyclic systems with potential therapeutic value. One notable application is in the synthesis of fused heterocyclic systems. For instance, indole-4-carbaldehydes can serve as precursors to pyridazino[4,5-b]indoles, a class of compounds recognized for their diverse biological activities, including anxiolytic, antihypertensive, and antihistaminic properties. researchgate.net The synthesis typically involves the condensation of the aldehyde with a hydrazine (B178648) derivative, followed by cyclization to form the pyridazino ring fused to the indole core. The N-isopropyl group in this context can influence the solubility and pharmacokinetic properties of the resulting molecules.

Another significant reaction is the Pictet-Spengler reaction, a powerful method for constructing β-carboline and tetrahydro-β-carboline skeletons, which are core structures in many natural alkaloids with a wide range of pharmacological activities. wikipedia.orgnih.govnih.govnih.gov While traditionally applied to tryptamines, modifications of this reaction can utilize indole-4-carbaldehydes to generate unique carboline analogs. The reaction involves the condensation of a β-arylethylamine with the aldehyde, followed by an acid-catalyzed cyclization. wikipedia.org The use of this compound in such reactions would lead to novel β-carboline derivatives with substitution patterns not readily accessible through traditional routes.

Table 1: Examples of Heterocyclic Scaffolds Derived from Indole-4-carbaldehydes

Heterocyclic System Synthetic Approach Potential Biological Relevance
Pyridazino[4,5-b]indoles Condensation with hydrazines Anxiolytic, Antihypertensive

Application in the Synthesis of Natural Product Analogs

Natural products are a rich source of inspiration for the development of new therapeutic agents. The synthesis of natural product analogs, which are structurally related molecules, allows for the exploration of structure-activity relationships and the optimization of biological activity. rsc.org Indole alkaloids represent a large and diverse class of natural products. nih.gov this compound can serve as a key starting material for the synthesis of analogs of natural products that contain a 4-substituted indole moiety.

The aldehyde group can be readily transformed into a variety of other functional groups, enabling the construction of different side chains and fused ring systems found in natural alkaloids. For example, Wittig-type reactions can be employed to introduce carbon-carbon double bonds, which can then be further elaborated. This approach allows for the systematic modification of the natural product structure, leading to the discovery of new compounds with improved or novel biological activities. While specific examples utilizing this compound are not extensively documented, the principles of synthetic organic chemistry support its potential in this area, building upon established methods for the synthesis of 4-substituted indole alkaloids. nih.govresearchgate.net

Development of Novel Organic Building Blocks

In the context of combinatorial chemistry and drug discovery, there is a constant demand for novel organic building blocks that can be used to generate libraries of diverse small molecules. indole-building-block.com this compound, with its distinct substitution pattern, is an excellent candidate for such a building block.

The aldehyde functionality can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, including but not limited to:

Reductive amination: To introduce diverse amine functionalities.

Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes with control over stereochemistry.

Henry reaction: To form nitroalkenes, which are versatile intermediates.

Multicomponent reactions: To rapidly build molecular complexity in a single step. researchgate.netarkat-usa.org

The N-isopropyl group provides a degree of lipophilicity and steric bulk that can be advantageous in modulating the physicochemical properties of the resulting molecules. The development of a library of derivatives from this building block could provide a valuable resource for screening for new biological activities.

Utility in Ligand Design for Coordination Chemistry

The formation of Schiff bases through the condensation of an aldehyde with a primary amine is a robust and widely used reaction in coordination chemistry for the synthesis of ligands. iosrjournals.orgajchem-b.com These ligands, upon complexation with metal ions, can form coordination complexes with a wide range of applications, including catalysis, materials science, and bioinorganic chemistry.

This compound can be readily converted into a variety of Schiff base ligands by reacting it with different amines. The resulting imine nitrogen, along with the indole nitrogen, can act as coordination sites for metal ions. Research on a related compound, 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde, has demonstrated its use in synthesizing a Schiff base ligand and its subsequent metal complexes, which were evaluated for their antimicrobial, anti-tubercular, and antimalarial activities. xiahepublishing.com This highlights the potential of 1-isopropyl substituted indole aldehydes in generating biologically active metal complexes. The specific geometry and electronic properties of the resulting complexes can be fine-tuned by varying the amine component and the metal ion, making this compound a versatile platform for the design of novel ligands. nveo.orgresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

Vii. Investigation of Biological Activities and Molecular Interactions

Evaluation of Antimicrobial Properties (e.g., Antibacterial, Antifungal)

Specific antimicrobial testing data for 1-Isopropyl-1H-indole-4-carbaldehyde is not extensively documented. However, the broader class of N-substituted indole (B1671886) derivatives has been a focus of antimicrobial drug development. semanticscholar.orgdoaj.org Research into various indole derivatives confirms their promising activity against a spectrum of microorganisms, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Studies on novel N-substituted indole derivatives have demonstrated significant antibacterial and antifungal activities against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans. semanticscholar.orgsemanticscholar.org For instance, certain indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown a broad spectrum of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against various bacteria and fungi. nih.gov The substitution at the N1 position of the indole ring is considered a key strategy in developing new bioactive molecules with diverse pharmacological properties, including antimicrobial effects. semanticscholar.org

Table 1: Antimicrobial Activity Profile of Various Indole Derivatives

Indole Derivative ClassTested OrganismsObserved ActivityReference
N1-Alkylated Indole DerivativesStaphylococcus aureus, Escherichia coli, Candida albicansAntibacterial & Antifungal semanticscholar.org
Indole-Thiadiazole ConjugatesS. aureusPotent Antibacterial (MIC: 6.25 µg/mL) nih.gov
Indole-Triazole ConjugatesS. aureus, MRSAPotent Antibacterial (MIC: 6.25 µg/mL) nih.gov
IndolylchalconesEhrlich Ascites Carcinoma (EAC) cellsCytotoxic Activity researchgate.net

Anti-inflammatory Potential and Cellular Pathway Modulation

Research on the parent compound, indole-4-carbaldehyde (also known as indole-4-carboxaldehyde), provides significant insight into the potential anti-inflammatory activities of its N-isopropyl derivative. nih.gov

Studies on human hepatocyte (HepG2) cells have shown that indole-4-carbaldehyde can attenuate inflammation induced by methylglyoxal (B44143) (MGO), a cytotoxic byproduct of glycolysis. nih.gov Specifically, pre-treatment with indole-4-carbaldehyde was found to significantly reduce the MGO-induced messenger RNA (mRNA) expression of key pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). nih.gov This suggests a mechanism of action that involves the downregulation of inflammatory gene expression at the transcriptional level. nih.gov

Advanced glycation end-products (AGEs) are complex molecules implicated in diabetic complications and inflammation. nih.govnih.govnih.gov They are formed from non-enzymatic reactions between sugars and proteins. nih.gov The glyoxalase system, particularly the enzyme Glyoxalase-1 (Glo-1), is crucial for detoxifying MGO, a major precursor of AGEs. nih.gov

Research has demonstrated that indole-4-carbaldehyde not only reduces the formation of AGEs induced by MGO in HepG2 cells but also enhances the cellular defense against glycation. nih.gov The compound was shown to increase both the mRNA and protein expression levels of Glo-1. Furthermore, it rescued the decrease in Glo-1 expression that is typically caused by MGO exposure. nih.gov This dual action—inhibiting AGE formation and upregulating the key detoxifying enzyme Glo-1—points to a potent anti-glycation and anti-inflammatory potential. nih.gov

Table 2: Effects of the Related Compound Indole-4-Carbaldehyde on Inflammatory and Glycation Pathways in HepG2 Cells

Biomarker/ProcessInducing AgentEffect of Indole-4-CarbaldehydeReference
TNF-α mRNA ExpressionMethylglyoxal (MGO)Attenuated the MGO-induced increase nih.gov
IFN-γ mRNA ExpressionMethylglyoxal (MGO)Attenuated the MGO-induced increase nih.gov
AGE FormationMethylglyoxal (MGO)Reduced MGO-induced formation nih.gov
Glyoxalase-1 (Glo-1) mRNA & Protein ExpressionBaseline & MGO-inducedIncreased expression and rescued MGO-induced decrease nih.gov

Enzyme Target Interactions and Inhibition Mechanisms (e.g., Aurora Kinase A inhibition)

Direct enzyme inhibition studies for this compound are not prominent in the literature. However, its parent compound, indole-4-carbaldehyde, is listed as a key reactant in the synthesis of inhibitors for Aurora kinase A. sigmaaldrich.com Aurora kinase A is a serine/threonine kinase that plays a central role in cell division and is a target for cancer therapy. nih.govnih.gov The use of indole-4-carbaldehyde as a chemical starting block underscores the value of this molecular framework in designing enzyme inhibitors. sigmaaldrich.com

Additionally, as mentioned previously, research into N-substituted indoles has identified inhibitors of Mycobacterium tuberculosis enzyme Pks13, with an N-isopropyl indole derivative showing activity. mdpi.com This indicates a potential for this class of compounds to interact with specific bacterial enzyme targets.

Impact on Cellular Processes (e.g., inhibition of cell division in microorganisms like E. coli)

The core indole structure is known to impact fundamental cellular processes in bacteria. Indole itself has been identified as a bacterial signaling molecule that can block Escherichia coli cell division at concentrations of 3-5 mM. researchgate.netnih.govnih.gov The mechanism for this inhibition is linked to its function as a proton ionophore, which reduces the electrochemical potential across the cytoplasmic membrane. nih.gov This disruption of the membrane potential deactivates the oscillation of Min proteins and prevents the formation of the FtsZ ring, a critical prerequisite for bacterial cell division. researchgate.netnih.govnih.gov

Consistent with this, indole-4-carbaldehyde is specifically noted as a reactant used in the preparation of inhibitors of cell division in E. coli. sigmaaldrich.com This suggests that while indole itself has this inherent activity, the indole-4-carbaldehyde scaffold is a valuable starting point for creating more potent or specific inhibitors that target this essential bacterial process. sigmaaldrich.com

Elucidation of Molecular Mechanisms of Action and Target Identification

While direct studies on this compound are not presently available, the broader family of indole-containing compounds has been the subject of significant research, revealing a variety of biological activities. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.gov

Derivatives of indole-3-carbaldehyde, a structural isomer of the titular compound, have been investigated for their potential as urease inhibitors. mdpi.com Urease is an enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, in the acidic environment of the stomach. mdpi.com The mechanism of inhibition by N-substituted indole-3-carbaldehyde oxime derivatives involves binding to the active site of the urease enzyme. mdpi.com In silico docking studies have suggested that these compounds can interact with key residues in the enzyme's active site, thereby inhibiting its activity. mdpi.com

Furthermore, indole derivatives have been identified as having anti-inflammatory properties. For instance, indole-4-carboxaldehyde, isolated from the seaweed Sargassum thunbergii, has been shown to attenuate methylglyoxal-induced hepatic inflammation. nih.gov The proposed mechanism involves the reduction of pro-inflammatory cytokine expression, such as tumor necrosis factor (TNF)-α and interferon (IFN)-γ. nih.gov Molecules containing the indole nucleus are considered promising for the treatment of inflammatory conditions, with some synthetic indole compounds acting as inhibitors of cyclooxygenase (COX), a key enzyme in the biosynthesis of inflammatory mediators. nih.gov

The cytotoxic activities of new N-substituted indole-3-carbaldehydes and their chalcone (B49325) derivatives have also been evaluated, indicating their potential as anticancer agents. researchgate.net

Table 1: Investigated Biological Activities of Indole-Carbaldehyde Analogs

Compound/Derivative Class Biological Activity Potential Molecular Target/Mechanism
N-substituted indole-3-carbaldehyde oximes Urease Inhibition Binding to the active site of the urease enzyme mdpi.com
Indole-4-carboxaldehyde Anti-inflammatory Reduction of TNF-α and IFN-γ mRNA expression nih.gov
N-substituted indole-3-carbaldehydes Cytotoxicity Not specified researchgate.net

Synthesis and Characterization of Metal Complexes for Enhanced Bioactivity

The coordination of metal ions to organic ligands, such as indole derivatives, can significantly enhance their biological properties. nveo.orgresearchgate.net This enhancement is often attributed to changes in the physicochemical properties of the ligand upon chelation, such as increased lipophilicity, which can facilitate cell penetration.

Research into Schiff bases derived from indole-3-carboxaldehyde (B46971) has demonstrated their utility as ligands for the synthesis of metal complexes with enhanced bioactivity. nveo.orgresearchgate.netijpbs.com Schiff bases are typically formed through the condensation of an aldehyde or ketone with a primary amine.

Synthesis and Characterization:

The synthesis of these metal complexes generally involves the reaction of a Schiff base ligand, derived from an indole carbaldehyde, with a metal salt in a suitable solvent. ijpbs.com For example, Hg(II) and Zr(IV) complexes of a Schiff base prepared from indole-3-carboxaldehyde and 1,4-diaminobutane (B46682) have been synthesized. ijpbs.com Similarly, Cu(II) and Fe(III) complexes of a Schiff base from 1H-indole-3-carbaldehyde have been produced. nveo.orgresearchgate.net

The characterization of these metal complexes is typically carried out using a variety of spectroscopic and analytical techniques:

FT-IR Spectroscopy: This technique is used to identify the coordination sites of the ligand with the metal ion. A shift in the stretching frequency of the azomethine group (C=N) in the complex compared to the free ligand is indicative of coordination through the nitrogen atom. nveo.orgijpbs.com

¹H NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy helps to elucidate the structure of the complexes in solution. Changes in the chemical shifts of protons near the coordination sites can provide further evidence of complex formation. ijpbs.com

UV-Vis Spectroscopy: Electronic spectra can provide information about the geometry of the metal complexes. The appearance of new absorption bands or shifts in existing bands upon complexation can be observed. ijpbs.com

Scanning Electron Microscopy (SEM): SEM is used to study the surface morphology of the ligand and its metal complexes. ijpbs.com

Enhanced Bioactivity:

Metal complexes of indole-based Schiff bases have consistently shown more potent biological activities compared to the free ligands. ijpbs.com For instance, the Hg(II) and Zr(IV) complexes of the indole-3-carboxaldehyde Schiff base exhibited greater antimicrobial activity against various bacteria and fungi than the Schiff base alone. ijpbs.com

In another study, Cu(II) and Fe(III) complexes were found to mimic the activity of catecholase, an enzyme involved in oxidation reactions. nveo.orgresearchgate.net The catalytic activity of these complexes was investigated using 3,5-di-tert-butylcatechol (B55391) as a substrate. nveo.orgresearchgate.net The mechanism of oxidation is proposed to proceed through the formation of a semiquinolate species. researchgate.net

Table 2: Characterization Data for a Representative Metal Complex of an Indole-3-Carbaldehyde Schiff Base Analog

Technique Free Schiff Base Ligand Hg(II) Complex Zr(IV) Complex
FT-IR (cm⁻¹)
ν(C=N) ~1630-1640 Shifted Shifted
¹H NMR (ppm)
δ(CH=N) ~7.72 ~7.21 ~7.65
UV-Vis (nm)
λmax 241 395 407

Data is generalized from studies on indole-3-carbaldehyde derivatives. ijpbs.com

Viii. Future Research Directions and Perspectives

Development of Green Chemistry Approaches for Synthesis

The chemical industry's increasing focus on sustainability has spurred the development of environmentally benign synthetic methods. For the synthesis of 1-Isopropyl-1H-indole-4-carbaldehyde and its derivatives, future research will likely prioritize green chemistry principles to minimize environmental impact. This involves a shift from traditional synthetic routes that may use hazardous reagents and generate significant waste.

Key areas of development include:

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with water, supercritical fluids (like CO₂), or biodegradable solvents.

Energy Efficiency: Employing alternative energy sources such as microwave irradiation and ultrasound to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste. A comparison between traditional and green approaches is presented in Table 1.

Table 1: Comparison of Traditional and Green Synthesis Approaches

Feature Traditional Synthesis Green Chemistry Approach
Solvents Often uses hazardous and volatile organic solvents. Emphasizes the use of water, ionic liquids, or solvent-free conditions.
Reagents May involve stoichiometric amounts of toxic reagents. Focuses on catalytic amounts of less hazardous reagents.
Energy Typically relies on conventional heating methods. Utilizes microwave, ultrasonic, or photochemical activation.

| Waste | Can generate significant amounts of byproducts and waste. | Aims for high atom economy and minimal waste generation. |

Exploration of Novel Catalytic Systems for Enhanced Efficiency

Catalysis is a cornerstone of efficient chemical synthesis. Future research will undoubtedly focus on discovering and optimizing novel catalytic systems to improve the synthesis of this compound. The goal is to achieve higher yields, greater selectivity, and milder reaction conditions.

Potential areas of exploration include:

Homogeneous and Heterogeneous Catalysis: Developing new transition-metal catalysts (e.g., based on palladium, copper, or gold) for cross-coupling reactions to construct the indole (B1671886) core or introduce the isopropyl group. Heterogeneous catalysts are particularly attractive due to their ease of separation and recyclability.

Organocatalysis: Utilizing small organic molecules as catalysts to avoid the use of potentially toxic and expensive metals.

Biocatalysis: Employing enzymes to carry out specific transformations with high chemo-, regio-, and stereoselectivity under mild conditions.

Rational Design and Synthesis of Structurally Diverse Derivatives

The therapeutic and material properties of indole-based compounds are highly dependent on their molecular structure. The rational design and synthesis of new derivatives of this compound will be a major research thrust. This involves systematically modifying the core structure to fine-tune its properties for specific applications.

This can be achieved through:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds with variations at different positions of the indole ring and the isopropyl and carbaldehyde groups to understand how these changes affect biological activity or material properties.

Computational Chemistry: Using molecular modeling and docking studies to predict the interaction of designed molecules with biological targets, thereby guiding synthetic efforts.

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced in situ spectroscopic techniques allow for real-time monitoring of chemical reactions as they occur, providing valuable insights that are not obtainable through traditional offline analysis.

Future research could employ techniques such as:

ReactIR (Fourier-transform infrared spectroscopy): To track the concentration of reactants, intermediates, and products in real-time.

Process NMR (Nuclear Magnetic Resonance): To obtain detailed structural information about species in the reaction mixture.

Raman Spectroscopy: To monitor changes in molecular vibrations during the reaction.

Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring

Technique Information Obtained Advantages
ReactIR (FTIR) Functional group changes, concentration profiles. Fast data acquisition, applicable to a wide range of reactions.
Process NMR Detailed structural information, quantification of species. Highly specific, provides unambiguous structural data.

| Raman Spectroscopy | Molecular vibrations, suitable for aqueous and solid-phase systems. | Non-destructive, minimal sample preparation. |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the discovery and development of new compounds.

In the context of this compound, AI and ML can be applied to:

Predictive Modeling: Develop algorithms to predict the biological activity, toxicity, and physicochemical properties of novel derivatives.

De Novo Design: Generate new molecular structures with desired properties.

Retrosynthetic Analysis: Propose novel and efficient synthetic routes.

Expansion into New Areas of Material Science and Supramolecular Chemistry

While indole derivatives have been extensively studied in medicinal chemistry, their potential in materials science and supramolecular chemistry is an emerging area of research. The unique electronic and photophysical properties of the indole ring make it an attractive building block for functional materials.

Future research could explore the use of this compound and its derivatives in:

Organic Electronics: As components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Fluorescent Sensors: For the detection of specific ions, molecules, or changes in the environment.

Supramolecular Assemblies: As building blocks for the construction of complex, self-assembled structures such as gels, liquid crystals, and metal-organic frameworks (MOFs) with applications in gas storage, separation, and catalysis.

Q & A

How can the regioselective synthesis of 1-Isopropyl-1H-indole-4-carbaldehyde be optimized to minimize by-product formation?

Methodological Answer:
Regioselective synthesis requires careful control of reaction conditions. For indole derivatives, formylation at the 4-position can be achieved using Vilsmeier-Haack conditions (POCl₃/DMF) under anhydrous conditions at 0–5°C, followed by slow warming to room temperature. To minimize by-products like N-alkylated or 5-substituted isomers, use steric hindrance from the isopropyl group at position 1 to direct electrophilic substitution to position 4. Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). For validation, compare 1H^{1}\text{H}-NMR shifts of the aldehyde proton (typically δ 9.8–10.2 ppm) and confirm regiochemistry via NOESY or X-ray crystallography .

What advanced spectroscopic techniques resolve contradictions in structural elucidation of derivatives?

Methodological Answer:
Contradictions in NMR or IR data (e.g., unexpected splitting or carbonyl stretching frequencies) can arise from tautomerism or impurities. Use:

  • 2D NMR (HSQC, HMBC): Correlate aldehyde protons (δ ~10 ppm) with adjacent carbons to confirm connectivity.
  • X-ray crystallography: Refine crystal structures using SHELXL (for small molecules) to resolve positional ambiguities .
  • High-resolution mass spectrometry (HRMS): Confirm molecular formulas with <2 ppm error. For example, the parent ion [M+H]+^+ for C11_{11}H13_{13}NO should yield m/z 176.1075. Cross-validate with computational methods (DFT-optimized structures) to predict spectroscopic patterns .

How should experimental conditions be designed to improve crystallinity for X-ray studies?

Methodological Answer:
Crystallinity is critical for unambiguous structure determination. Key steps:

  • Solvent screening: Use mixed solvents (e.g., DCM/hexane or EtOH/H2_2O) for slow evaporation.
  • Temperature gradients: Perform slow cooling from 50°C to 4°C in a saturated solution.
  • Additives: Introduce trace amounts of co-crystallizing agents (e.g., acetic acid) to stabilize lattice formation.
  • Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL. Visualize thermal ellipsoids via ORTEP-3 to assess disorder .

What methodologies analyze electronic effects of substituents on indole reactivity?

Methodological Answer:
To study electronic effects:

  • Hammett analysis: Introduce para-substituted derivatives and measure reaction rates (e.g., nucleophilic addition to the aldehyde). Correlate with σp_p values.
  • DFT calculations: Compute Fukui indices to identify electrophilic/nucleophilic sites. For example, the C4 aldehyde in this compound shows high electrophilicity (f+^+ > 0.1).
  • UV-Vis spectroscopy: Monitor charge-transfer transitions (e.g., λmax_{\text{max}} shifts in π→π* transitions) upon functionalization .

How can computational modeling predict biological activity of novel derivatives?

Methodological Answer:
Combine:

  • Molecular docking (AutoDock Vina): Screen derivatives against targets (e.g., kinases) using the aldehyde group as a hydrogen-bond acceptor.
  • Pharmacophore modeling: Identify essential features (e.g., aromatic indole core, aldehyde moiety) for activity.
  • ADMET prediction (SwissADME): Assess bioavailability, CYP inhibition, and blood-brain barrier penetration. For instance, logP <3 enhances solubility for in vitro assays .

What strategies mitigate contradictions in biological assay data for this compound?

Methodological Answer:
Contradictory bioactivity results (e.g., varying IC50_{50} values) may stem from impurities or assay conditions.

  • HPLC purification: Ensure >95% purity (C18 column, acetonitrile/water gradient).
  • Dose-response curves: Use 8–10 concentrations in triplicate to calculate reliable IC50_{50}.
  • Control experiments: Test stability in assay media (e.g., DMEM at 37°C) via LC-MS to rule out decomposition .

What are best practices for functionalizing the aldehyde group while preserving indole integrity?

Methodological Answer:
The aldehyde group is prone to oxidation or side reactions. Recommended protocols:

  • Reductive amination: Use NaBH3_3CN in MeOH with primary amines (e.g., benzylamine) at pH 6–7.
  • Wittig reactions: React with stabilized ylides (e.g., Ph3_3P=CHCO2_2Et) in THF under inert atmosphere.
  • Protection: Convert to acetals (e.g., ethylene glycol, TsOH catalyst) before harsh reactions. Deprotect with HCl/THF .

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1-Isopropyl-1H-indole-4-carbaldehyde
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1-Isopropyl-1H-indole-4-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.